N-cyclohexyl-1,3-thiazol-2-amine
Overview
Description
"N-cyclohexyl-1,3-thiazol-2-amine" is a chemical compound with potential applications in various fields. It is derived from the thiazole group, a class of organic compounds with a five-membered ring containing both sulfur and nitrogen.
Synthesis Analysis
- Synthesis of N-cyclohexyl-1,3-thiazol-2-amine derivatives has been achieved through reactions involving o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).
- The compound has been synthesized under solvent-free conditions, which is significant for green chemistry (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
- Detailed molecular and electronic structure investigations have been conducted for similar thiazol-2-amine compounds, providing insights into their geometric and electronic configurations (Özdemir et al., 2009).
Chemical Reactions and Properties
- The compound can participate in various chemical reactions, including cycloadditions and reactions with amines, which lead to the formation of different derivatives (Pekcan & Heimgartner, 1988).
Scientific Research Applications
Catalysts in Chemical Synthesis
N-Cyclohexyl-1,3-thiazol-2-amine derivatives have been synthesized through innovative methods, demonstrating the compound's utility in catalyzing the formation of complex molecules. One study highlights its application in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the efficiency of certain catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis of Thiazoles
The synthesis of thiazoles is another significant application, where N-cyclohexyl-1,3-thiazol-2-amine serves as a precursor or intermediate in creating biologically relevant compounds. A method for preparing 4-bromodifluoromethyl thiazoles, important in drug discovery, illustrates this compound's role in introducing functional groups into the thiazole structure (Colella et al., 2018).
Development of Heterocyclic Compounds
N-Cyclohexyl-1,3-thiazol-2-amine is also crucial in the development of heterocyclic compounds. Research demonstrates its utility in domino reactions leading to functionalized dihydrothiophenes, a process facilitated by triethylamine as a base catalyst, which underscores the versatility of N-cyclohexyl-1,3-thiazol-2-amine in heterocyclic chemistry (Sun et al., 2009).
Metal Complexation
In the realm of inorganic chemistry, N-cyclohexyl-1,3-thiazol-2-amine is instrumental in forming metal complexes, which are studied for their structural properties and potential applications in catalysis and material science. Notably, neutral, dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands have been synthesized, offering insights into the ligand's ability to facilitate intramolecular interactions (Voß, Pattacini & Braunstein, 2012).
Organic Synthesis and Antimicrobial Evaluation
Lastly, the compound's role extends to the synthesis of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives, demonstrating a novel method for creating a variety of compounds with potential antimicrobial properties (Helal et al., 2010).
Safety And Hazards
Future Directions
The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .
properties
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
CAS RN |
1438-45-5 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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